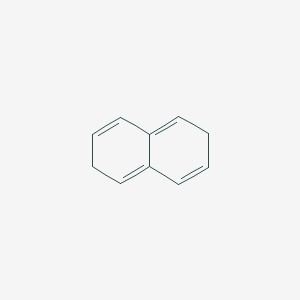

2,6-Dihydronaphthalene

Description

Positional Isomerism and Structural Classification within Dihydronaphthalene Scaffolds

Positional isomerism is a key feature of dihydronaphthalene systems, where the location of the remaining double bonds in the partially saturated rings dictates the chemical and physical properties of the molecule. libretexts.org The parent dihydronaphthalene has the chemical formula C10H10. nih.gov Several positional isomers exist, with 1,2-dihydronaphthalene (B1214177) and 1,4-dihydronaphthalene (B28168) being the most commonly studied. cymitquimica.comchemeo.com

In contrast, 2,6-dihydronaphthalene is a less documented isomer. nih.gov Its structure consists of a naphthalene (B1677914) core where the hydrogenation has occurred at positions 2 and 6, resulting in a unique arrangement of double bonds. The systematic IUPAC name for this compound is this compound. nih.gov

The table below outlines some of the computed properties of this compound and its more common isomers, highlighting the differences that arise from the varied placement of the double bonds.

| Property | This compound | 1,2-Dihydronaphthalene | 1,4-Dihydronaphthalene |

| Molecular Formula | C10H10 nih.gov | C10H10 cymitquimica.com | C10H10 chemeo.com |

| Molecular Weight | 130.19 g/mol nih.gov | 130.19 g/mol | 130.19 g/mol chemeo.com |

| IUPAC Name | This compound nih.gov | 1,2-dihydronaphthalene | 1,4-dihydronaphthalene |

| CAS Number | 62690-57-7 nih.gov | 447-53-0 cymitquimica.com | 612-17-9 chemeo.com |

| Computed XLogP3 | 2.6 nih.gov | 3.1 | 3.1 |

This table presents data for this compound and its isomers for comparative purposes.

Significance of Dihydronaphthalene Derivatives in Synthetic Chemistry and Natural Product Synthesis

While specific research on this compound is limited, the broader dihydronaphthalene scaffold is of considerable importance in synthetic chemistry and the synthesis of natural products. The dihydronaphthalene core is found in a number of biologically active compounds and serves as a versatile intermediate for the synthesis of more complex molecules. nih.gov

For instance, derivatives of 1,2-dihydronaphthalene have been investigated for their potential as anticancer agents. nih.govnih.gov These compounds are often inspired by natural products like combretastatin (B1194345) A-4 and are designed to inhibit tubulin polymerization, a key process in cell division. nih.gov The synthesis of these derivatives often involves the modification of a dihydronaphthalene precursor to introduce various functional groups that can enhance their biological activity. nih.govnih.gov

Furthermore, the dihydronaphthalene framework is a key component in the synthesis of various natural products. For example, certain dihydronaphthalene derivatives are precursors to arylnaphthalene lignans, a class of compounds with interesting biological properties. The controlled synthesis of specific dihydronaphthalene isomers is crucial for accessing these complex natural product architectures.

The following table summarizes some research findings on the application of dihydronaphthalene derivatives:

| Dihydronaphthalene Derivative Type | Synthetic Application/Significance | Key Research Finding |

| Combretastatin A-4 Analogues | Anticancer Agents | Dihydronaphthalene-based molecules have been synthesized and shown to be potent inhibitors of tubulin polymerization. nih.gov |

| Substituted 1,2-Dihydronaphthalenes | Intermediates for Natural Product Synthesis | Used in the enantioselective synthesis of complex molecules. drugbank.com |

| 2,6-Disubstituted Dihydronaphthalenes | Precursors to Naphthalene Derivatives | Electrocyclic reactions of o-quinodimethanes provide access to 2,6-disubstituted dihydronaphthalenes, which can be converted to naphthalenes like (±)-naproxen. rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

62690-57-7 |

|---|---|

Molecular Formula |

C10H10 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

2,6-dihydronaphthalene |

InChI |

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1,4-8H,2-3H2 |

InChI Key |

RBNURGGRZDQJKU-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC2=CCC=CC2=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dihydronaphthalene Compounds

Cyclization Reactions in Dihydronaphthalene Synthesis

Cyclization reactions represent a powerful and atom-economical approach to constructing the bicyclic dihydronaphthalene system. These methods often involve the formation of one or more carbon-carbon bonds in an intramolecular fashion, starting from appropriately functionalized acyclic precursors. Various strategies, including oxidative, acid-catalyzed, photochemical, and transition metal-catalyzed protocols, have been developed to achieve this transformation with high levels of control over selectivity and yield.

Intramolecular Oxidative Cyclization Strategies

Intramolecular oxidative cyclization offers a direct route to dihydronaphthalene derivatives through the formation of a key carbon-carbon bond under oxidative conditions. These reactions typically involve the coupling of two aromatic or vinylic positions within a single molecule.

One notable strategy involves the oxidative coupling of precursors like cinnamic acids or cinnamates. The use of oxidants such as iron(III) chloride (FeCl₃) with oxygen or enzymatic systems like horseradish peroxidase (HRP) with hydrogen peroxide (H₂O₂) can facilitate the dimerization of these substrates. This process generates 1,4-diphenyl-1,3-butadiene intermediates, which subsequently undergo a 6π-electrocyclization to form the dihydronaphthalene skeleton. This transformation often proceeds under acidic conditions which promote the final cyclization and rearrangement steps.

Another approach is the diastereo- and enantioselective N-heterocyclic carbene (NHC)-catalyzed cascade annulation. In one example, benzodiketones and enals react under oxidative conditions to afford a variety of 1,2-dihydronaphthalenes. figshare.com This method allows for the construction of two adjacent stereocenters with high yield and stereocontrol. figshare.com

| Catalyst/Oxidant | Precursor Type | Product Type | Ref. |

| FeCl₃ / O₂ | Cinnamic acids | Aryldihydronaphthalenes | |

| HRP / H₂O₂ | Cinnamates | Aryldihydronaphthalenes | |

| N-Heterocyclic Carbene | Benzodiketones, Enals | 1,2-Dihydronaphthalenes | figshare.com |

This table summarizes key components of intramolecular oxidative cyclization strategies for dihydronaphthalene synthesis.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization is a classical yet effective method for synthesizing dihydronaphthalene structures. These reactions typically proceed through carbocationic intermediates, which are generated from precursors containing alcohol or alkene functionalities that can be protonated by a strong acid.

A prominent example is the cyclization of cembrene, a 14-membered ring diterpene, which under acidic conditions can form a hydrophenanthrene ring system, a derivative of the dihydronaphthalene core. iaea.org The reaction pathway and product distribution can be controlled by the reaction conditions; milder conditions may yield isomeric tricyclic compounds, while more forceful conditions can lead to aromatization. iaea.org

Another versatile method involves the electrophilic iodocyclization of aryl propargyl alcohols. This iodine-mediated process provides a facile and efficient route to a wide range of 2,3-diiodinated 1,4-dihydronaphthalenes. nih.gov The resulting diiodinated products are valuable intermediates that can be further functionalized. nih.gov

| Acid/Mediator | Precursor Type | Key Intermediate/Pathway | Product | Ref. |

| Brønsted/Lewis Acids | Cembrene | Carbocationic rearrangement | Hydrophenanthrene system | iaea.org |

| Iodine (I₂) | Aryl propargyl alcohols | Electrophilic addition | 2,3-Diiodo-1,4-dihydronaphthalene | nih.gov |

This table outlines different acid-catalyzed and mediated approaches for the synthesis of dihydronaphthalene derivatives.

Photochemical Cyclization Protocols

Photochemical reactions provide a unique pathway for the synthesis of dihydronaphthalenes, often proceeding through excited-state intermediates to yield products that may be inaccessible through thermal methods. These protocols are typically initiated by the absorption of ultraviolet light.

One of the fundamental photochemical routes is the cyclization of diarylethenes. Upon photoirradiation, these compounds can undergo a 6π-electrocyclization to form a dihydronaphthalene-like core structure. This process is often reversible, with the ring-opening (cycloreversion) being triggered by a different wavelength of light, making these compounds interesting as molecular switches.

Furthermore, the photoisomerization of 1,2-dihydronaphthalene (B1214177) itself has been studied. Deuterium labeling experiments have shown that its photochemical rearrangement to benzobicyclo rsc.orgchim.ithexene occurs through the opening and subsequent reclosure of the cyclohexadiene ring, highlighting the dynamic nature of these systems under photochemical conditions.

Transition Metal-Catalyzed Cyclization Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the dihydronaphthalene skeleton is no exception. Catalysts based on palladium and rhodium are particularly effective in mediating a variety of cyclization reactions with high efficiency and selectivity.

The Mizoroki–Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene, is a powerful tool for C-C bond formation. mdpi.com The intramolecular version of this reaction is particularly well-suited for the construction of cyclic and heterocyclic systems, including dihydronaphthalenes. chim.it

In this context, an aryl halide is tethered to an alkene moiety. In the presence of a palladium catalyst and a base, oxidative addition of the palladium to the aryl halide occurs, followed by intramolecular carbopalladation across the double bond. A subsequent β-hydride elimination step regenerates the catalyst and yields the dihydronaphthalene product. This methodology has been widely applied due to its functional group tolerance and high stereoselectivity. mdpi.com Strategies to control the regioselectivity of the β-hydride elimination step have been developed to allow for the creation of specific isomers and even complex quaternary centers. chim.it

| Catalyst System | Substrate Type | Key Steps | Ref. |

| Pd(OAc)₂ / Ligand | Tethered Aryl Halide-Alkenes | Oxidative Addition, Intramolecular Carbopalladation, β-Hydride Elimination | chim.it |

| PdCl₂(PPh₃)₂ | Iodobenzene / n-Butyl acrylate (B77674) (intermolecular example) | Mizoroki-Heck Coupling | nih.gov |

This table provides an overview of the key components in Mizoroki-Heck reaction mediated syntheses.

Rhodium(III)-catalyzed reactions involving C-H activation have emerged as a highly efficient strategy for the synthesis of heterocyclic scaffolds. These methods often proceed under mild conditions and without the need for pre-functionalized starting materials.

In the context of dihydronaphthalene-related synthesis, Rh(III) catalysts can mediate the annulation of benzimidates with α-chloroaldehydes to afford isoquinolin-3-ol derivatives, which are structurally related to dihydronaphthalenes. nih.gov This process involves a C-H/N-H bond functionalization and is notable for proceeding without external oxidants, with the evolution of hydrogen gas observed. nih.gov While not forming a pure carbocyclic dihydronaphthalene, this methodology demonstrates the power of Rh(III) catalysis in constructing the core bicyclic framework. Other studies have shown the construction of dihydroisoquinolones via Rh(III)-catalyzed C-H activation, showcasing the versatility of this approach in creating complex, fused heterocyclic systems. organic-chemistry.org

Copper-Catalyzed Intramolecular Reductive Cyclization

A significant advancement in the synthesis of 1,2-dihydronaphthalene derivatives is the copper-catalyzed intramolecular reductive cyclization. This method has been effectively applied to benz-tethered 1,3-dienes that contain a ketone group, yielding biologically relevant 1,2-dihydronaphthalene-1-ol derivatives. acs.orgnih.gov This process is notable for its high yields and excellent control over stereochemistry, providing both high enantioselectivity and diastereoselectivity. acs.orgnih.govresearchgate.net

The reaction is typically catalyzed by a copper complex, with the choice of ligand being crucial for achieving high stereoselectivity. For instance, the use of a chiral bisphosphine-copper catalyst has proven effective. researchgate.net Mechanistic studies, supported by density functional theory (DFT) calculations, suggest a catalytic cycle that involves several key steps. acs.org The process begins with a 1,2-hydrocupration, followed by a 1,3-allylic migration of the copper atom. acs.org The cyclization then proceeds through a six-membered boat-like transition state, which ultimately leads to a syn-alkoxycopper intermediate. acs.org Protonation of this intermediate yields the final 1,2-dihydronaphthalene-1-ol product and regenerates the active copper-hydride catalyst. acs.org

A key aspect of the mechanism is the role of in situ generated (Z)- and (E)-allylcopper intermediates. acs.orgnih.gov Isomerization between these forms occurs, with the (E)-allylcopper intermediate being responsible for the formation of the major product through selective intramolecular allylation. acs.org This is a noteworthy finding, as in many other allylation reactions, the (Z)-allylcopper intermediate is the one that leads to the primary product. acs.org The resulting 1,2-dihydronaphthalene-1-ols can be further modified, for example, through reactions involving the olefin moiety to produce fully saturated naphthalene-1-ols. nih.gov

Table 1: Copper-Catalyzed Intramolecular Reductive Cyclization of a Benz-Tethered 1,3-Diene

| Substrate | Catalyst System | Product | Yield | Enantioselectivity | Diastereoselectivity | Reference |

| Benz-tethered 1,3-diene with ketone | (S,S)-Ph-BPE* (L3)–copper catalyst | Enantioenriched 1,2-dihydronaphthalene-1-ol | Good to high | Up to 98% | Excellent | acs.org |

Nickel-Catalyzed Reductive Cyclization

Nickel-catalyzed reductive cyclization has emerged as a powerful and practical method for the synthesis of various carbo- and heterocyclic compounds from unsaturated alkyl halides, offering an alternative to traditional organotin-based methods. organic-chemistry.org This strategy has been applied to the formation of diverse ring structures, and while not exclusively focused on dihydronaphthalenes, the principles are applicable to their synthesis. organic-chemistry.orgnih.gov The reactions are typically characterized by their mild conditions and broad functional group tolerance. organic-chemistry.org

A common catalytic system for this transformation involves a NiCl2•DME/Pybox complex with zinc powder serving as the reductant in a protic solvent like methanol. organic-chemistry.org The use of protic solvents, particularly methanol, has been shown to significantly improve the yield of the cyclized products. organic-chemistry.org The reaction mechanism is believed to proceed through a free-radical pathway. organic-chemistry.org It is initiated by the formation of a Ni(0) species, which then mediates the homolysis of the carbon-halogen bond of the substrate to generate a carbon-centered radical. organic-chemistry.org This radical subsequently undergoes an intramolecular cyclization onto a tethered alkene or other unsaturated moiety. The resulting cyclized radical is then reduced to the final product. organic-chemistry.org

This methodology is noted for its operational simplicity, often not requiring slow addition of reagents or stringent exclusion of oxygen. organic-chemistry.org It also demonstrates high diastereoselectivity in the formation of the cyclic products. organic-chemistry.org The versatility of this approach is further highlighted by its applicability to tandem intra- and intermolecular addition reactions, expanding its synthetic utility. organic-chemistry.org

Table 2: General Conditions for Nickel-Catalyzed Reductive Cyclization

| Catalyst | Ligand | Reductant | Solvent | Substrate Type | Key Features | Reference |

| NiCl2•DME | Pybox | Zinc powder | Methanol | Unsaturated alkyl halides | Mild conditions, high yields, broad functional group tolerance | organic-chemistry.org |

Cobalt(III)-Carbene Radical Mediated Syntheses

A novel approach for the synthesis of substituted 1,2-dihydronaphthalenes involves the use of cobalt(II)-metalloradical catalysis to activate o-styryl N-tosyl hydrazones, which serve as carbene precursors. nih.govrsc.org This method takes advantage of the unique reactivity of a cobalt(III)-carbene radical intermediate. nih.govrsc.org The reaction is applicable to a wide array of substrates with various substituents on the aromatic ring, generally providing the desired 1,2-dihydronaphthalene products in good to excellent yields, particularly for substrates bearing an ester group at the vinylic position (yields ranging from approximately 70-90%). nih.govrsc.orgrsc.org

The catalytic cycle is initiated by the reaction of a cobalt(II) complex, such as [Co(TPP)], with the N-tosyl hydrazone carbene precursor. nih.govacs.org This leads to the formation of a cobalt(III)-carbene radical intermediate through an intramolecular single-electron transfer from the cobalt(II) center to the carbene carbon. acs.org Mechanistic investigations suggest a pathway involving a hydrogen atom transfer from the benz-allylic position to the carbene radical, resulting in a benz–allylic radical. nih.govrsc.org

From this intermediate, two potential pathways can lead to the final dihydronaphthalene product. nih.govrsc.org One route involves a direct radical-rebound step. nih.govrsc.org Alternatively, the intermediate can first dissociate to form an ortho-quinodimethane (o-QDM) fragment, which then undergoes a 6π-cyclisation to yield the 1,2-dihydronaphthalene. nih.govrsc.orgrsc.org Evidence suggests that the pathway involving the o-QDM intermediate is dominant, especially in cases where substrates with an alkyl substituent on the allylic position lead to the formation of E-aryl-dienes instead of the cyclized product. nih.govrsc.orgrsc.org The radical nature of this reaction has been confirmed through trapping experiments. rsc.orgrsc.org

Table 3: Cobalt(III)-Carbene Radical Mediated Synthesis of 1,2-Dihydronaphthalenes

| Carbene Precursor | Catalyst | Base | Product | Yield Range | Reference |

| o-styryl N-tosyl hydrazones | [Co(TPP)] | LiOtBu | Substituted 1,2-dihydronaphthalenes | 70-90% (for R2 = COOEt) | nih.gov |

Ring-Expansion Reactions of Cyclopropane (B1198618) Carboxylates

Ring-expansion reactions of cyclopropane carboxylates offer a valuable route to 1,2-dihydronaphthalene derivatives. nih.gov This strategy often involves the use of Lewis acids to mediate the transformation of phenyl hydroxy methyl cyclopropane carboxylates and their diaryl analogues into the corresponding 1,2-dihydronaphthalene-3-carboxylic acid esters. nih.gov A variety of Lewis acids have been screened for this purpose, with lanthanide triflates such as Yb(OTf)3 and Sc(OTf)3 proving to be particularly effective, affording high yields of the desired products. nih.gov

The mechanism of this ring-expansion is thought to proceed through the formation of a cyclopropyl (B3062369) carbocation, which then undergoes an endocyclic ring opening. researchgate.net This process can be viewed as a formal homo-Nazarov-type cyclization. nih.govrsc.org The reaction is initiated by the Lewis acid catalyst, which facilitates the opening of the cyclopropane ring, followed by an intramolecular Friedel-Crafts alkylation to form the six-membered ring of the dihydronaphthalene system. rsc.org

This methodology has been extended to asymmetric synthesis, enabling the production of optically active poly-substituted dihydronaphthalenes. nih.gov For instance, the asymmetric homo-Nazarov-type cyclization of racemic donor-acceptor cyclopropanes mediated by TiCl4 has been reported. nih.gov This approach has been a key step in the total synthesis of natural products like (+)-podophyllic aldehydes, demonstrating its utility in complex molecule synthesis. nih.gov

Table 4: Lewis Acid-Mediated Ring-Expansion of Cyclopropane Carboxylates

| Substrate | Lewis Acid | Product | Yield | Reference |

| Phenyl hydroxy methyl cyclopropane carboxylates | Yb(OTf)3 | 1,2-dihydronaphthalene-3-carboxylic acid ester | 90% | nih.gov |

| Phenyl hydroxy methyl cyclopropane carboxylates | Sc(OTf)3 | 1,2-dihydronaphthalene-3-carboxylic acid ester | 95% | nih.gov |

Annulation Strategies for Dihydronaphthalene Ring Systems

Electrochemical Oxidative [4+2] Annulation of Styrenes

A modern and efficient method for constructing polysubstituted 1,2-dihydronaphthalenes is through the electrochemical oxidative [4+2] annulation of two different styrenes. chinesechemsoc.orgchinesechemsoc.org This transformation is notable for proceeding under mild conditions without the need for metal catalysts or external oxidants, aligning with the principles of green chemistry. chinesechemsoc.orgchinesechemsoc.org The reaction exhibits high regioselectivity and diastereoselectivity, providing a powerful tool for the synthesis of complex six-membered ring compounds from readily available starting materials. chinesechemsoc.orgchinesechemsoc.org

The proposed mechanism for this reaction involves single-electron oxidation. chinesechemsoc.org An electrochemically generated N-radical cation, derived from a mediator like (4-BrPh)3N, oxidizes one of the styrene (B11656) molecules to an alkene radical cation. chinesechemsoc.org This radical cation is then attacked by the second styrene molecule, which acts as a nucleophile. chinesechemsoc.org The subsequent steps involve a radical cyclization, further oxidation, and deprotonation to yield the final 1,2-dihydronaphthalene product. chinesechemsoc.org The ability to control the reactivity of different styrenes based on their oxidation potentials is a key advantage of this electrochemical approach. chinesechemsoc.orgchinesechemsoc.org

The synthetic utility of the resulting polysubstituted 1,2-dihydronaphthalenes is enhanced by their potential for further transformations. chinesechemsoc.orgchinesechemsoc.org For example, they can be oxidized to form fully aromatic polysubstituted naphthalenes using reagents like 2,3-dicyano-5,6-dichlorobenzoquinone (DDQ). chinesechemsoc.org This methodology represents a significant advancement in the synthesis of dihydronaphthalene and naphthalene (B1677914) derivatives. researchgate.netnih.gov

Table 5: Electrochemical Oxidative [4+2] Annulation of Styrenes

| Reactants | Conditions | Key Features | Product | Reference |

| Two different styrenes | Electrochemical oxidation, undivided cell, constant current | Metal- and external oxidant-free, high regioselectivity, high diastereoselectivity | Polysubstituted 1,2-dihydronaphthalene | chinesechemsoc.orgchinesechemsoc.org |

C-H Functionalization of Dihydronaphthalenes

The direct functionalization of carbon-hydrogen (C-H) bonds in dihydronaphthalenes represents a powerful and atom-economical strategy for the synthesis of complex molecular architectures. These methods bypass the need for pre-functionalized starting materials, offering more efficient synthetic routes.

Rhodium(II) catalysts are exceptionally effective in promoting reactions involving diazo compounds. caltech.edu One such transformation is the insertion of a rhodium carbenoid, a reactive intermediate formed from a diazo compound and a rhodium catalyst, into a C-H bond. caltech.educaltech.edu In the context of dihydronaphthalenes, this reaction typically targets the allylic C-H bonds, which are activated and more susceptible to insertion. The process involves the rhodium carbene abstracting a hydride from the allylic position, followed by a rapid recombination of the resulting ion pair to form a new carbon-carbon bond. nih.gov While direct C-H insertion is a known pathway, in reactions with dihydronaphthalenes and vinyldiazoacetates, it is often part of a more complex and stereochemically defined reaction cascade. nih.govacs.org

A significant advancement in the C-H functionalization of dihydronaphthalenes is the "combined C-H activation/Cope rearrangement" pathway. nih.govacs.org This reaction, occurring between rhodium-stabilized vinylcarbenoids and dihydronaphthalenes, is not a simple C-H insertion. Instead, it proceeds through a concerted mechanism initiated by a hydride transfer from the allylic position of the dihydronaphthalene to the carbenoid, followed by a swift C-C bond formation. nih.govnih.gov This sequence is stereochemically equivalent to a tandem Claisen-Cope rearrangement. nih.gov

The initial product of this combined C-H activation/Cope rearrangement can subsequently undergo a retro-Cope rearrangement. acs.org This second step is often thermodynamically driven, leading to a more stable, conjugated final product. For instance, the reaction of a vinyldiazoacetate with 1,2-dihydronaphthalene at low temperatures can yield the initial combined C-H activation/Cope rearrangement product. acs.org Upon heating, this intermediate rearranges to the final, more conjugated C-H functionalized product. acs.org This two-step sequence—a combined C-H activation/Cope rearrangement followed by a retro-Cope rearrangement—is the operative mechanism for what appears to be a direct intermolecular C-H insertion. acs.org

This methodology has proven to be a key step in the total synthesis of complex natural products like (−)-colombiasin A and (−)-elisapterosin B, where it is used to control three key stereocenters. acs.orgemory.edu

The C-H functionalization of dihydronaphthalenes catalyzed by chiral dirhodium catalysts is characterized by exceptionally high levels of stereocontrol. acs.org The use of catalysts such as dirhodium tetrakis((R)-(N-dodecylbenzenesulfonyl)prolinate), or Rh₂(R-DOSP)₄, enables these reactions to proceed with high enantioselectivity (often 91-99.6% ee) and diastereoselectivity (>98% de). acs.orgacs.org

The selectivity of the reaction—whether it proceeds via C-H functionalization or a competing pathway like cyclopropanation—is profoundly influenced by the specific combination of the chiral catalyst, the vinyldiazoacetate substrate, and the structure of the dihydronaphthalene. figshare.com This high degree of control can be exploited in what are known as enantiodivergent reactions. When a racemic mixture of a chiral dihydronaphthalene is used, one enantiomer can be directed to undergo the combined C-H activation/Cope rearrangement, while the other enantiomer undergoes a different reaction, such as cyclopropanation. acs.orgemory.edu This allows for the effective kinetic resolution of the racemic starting material, yielding two distinct, enantioenriched products.

The table below summarizes representative results for the rhodium-catalyzed C-H functionalization of dihydronaphthalenes, highlighting the high stereoselectivity achieved.

| Catalyst | Dihydronaphthalene Substrate | Diazo Compound | Product Type | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |

| Rh₂(S-DOSP)₄ | 1,2-Dihydronaphthalene | Vinyldiazoacetate | C-H Functionalization | >98% | 91-99.6% |

| Rh₂(R-DOSP)₄ | 1-Methyl-1,2-dihydronaphthalene | Methyl (E)-2-diazo-3-pentenoate | C-H Functionalization | >98% | >98% |

| Rh₂(S-PTAD)₄ | 1-Methyl-1,2-dihydronaphthalene | Methyl 3-(tert-butyldimethylsilyloxy)-2-diazopent-3-enoate | C-H Functionalization | High | High |

Dearomatization and Dehydrogenation Approaches

Dearomatization strategies provide a powerful means to convert flat, aromatic naphthalene precursors into three-dimensional dihydronaphthalene structures, increasing structural complexity and creating new opportunities for functionalization.

An innovative approach for the synthesis of 1,4-dihydronaphthalene (B28168) derivatives involves a base-induced dehydrogenative transformation starting from 1-naphthylmethylamines. acs.orgnih.gov Through solvothermal treatment with a strong base, such as potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK), the starting amine undergoes an unusual tandem β-hydride elimination. acs.orgntu.edu.sg The proposed mechanism initiates with the deprotonation of the amine, followed by a first β-hydride elimination to form an aldimine and potassium hydride. acs.org A subsequent, rapid second β-hydride elimination from an iminyl anion intermediate yields 1-naphthonitrile (B165113) and a second equivalent of potassium hydride. acs.org

The dehydrogenative process described above is intrinsically linked to a dearomative hydride addition. The potassium hydride (KH) generated in situ during the tandem β-hydride elimination is highly reactive. acs.orgnih.gov This freshly generated KH acts as a potent hydride source, immediately attacking the 1-naphthonitrile intermediate in a dearomative fashion. acs.orgntu.edu.sg The hydride addition occurs regioselectively at the C4 position of the 1-naphthonitrile. acs.org This nucleophilic attack disrupts the aromatic system, generating a dearomatized α-cyano benzylic carbanion intermediate. acs.orgntu.edu.sg This anionic intermediate can then be trapped by various electrophiles, leading to the formation of 1,4-dihydronaphthalene-1-carbonitriles that possess a new quaternary carbon center at the C1 position. acs.orgnih.gov This sequence effectively transforms a fully aromatic naphthalene derivative into a functionalized dihydronaphthalene in a single process. acs.org

The table below illustrates the transformation of various 1-naphthylmethylamines into 1,4-dihydronaphthalene-1-carbonitriles via this combined dehydrogenative/dearomative approach.

| Starting Material | Base System | Electrophile | Final Product |

| 1-Naphthylmethylamine | KH or n-BuLi/t-BuOK | H₂O (protonation) | 1,4-Dihydronaphthalene-1-carbonitrile |

| 4-Methyl-1-naphthylmethylamine | KH | 3-Methoxybenzyl bromide | 4-Methyl-1-(3-methoxybenzyl)-1,4-dihydronaphthalene-1-carbonitrile |

| 1-Naphthylmethylamine | KH | Benzyl bromide | 1-Benzyl-1,4-dihydronaphthalene-1-carbonitrile |

Functionalization of Dihydronaphthalene Intermediates

The dihydronaphthalene core serves as a versatile scaffold for further chemical modification. Researchers have developed various methods to introduce new functional groups and stereocenters, thereby expanding the chemical space of this important class of compounds.

Subsequent Derivatization of Synthetic Products

The synthetic products derived from dihydronaphthalene intermediates can undergo a variety of subsequent derivatization reactions. These transformations are key to converting the dihydronaphthalene skeleton into more complex molecules, including naturally occurring compounds. For instance, aryldihydronaphthalenes (ADHNs) are valuable intermediates because they can be converted into arylnaphthalene and aryltetrahedronaphthalene molecules, which are common skeletons in natural products, often through a single-step reaction. rsc.org

One example of derivatization involves the transformation of 1-naphthylmethylamines. Through a base-induced dehydrogenative and dearomative process, these compounds can be converted into 1,4-dihydronaphthalene-1-carbonitriles. acs.org This reaction proceeds via an α-cyano carbanion intermediate which can be subsequently functionalized. For example, reacting this intermediate with 3-methoxybenzyl bromide results in a diastereoselective nucleophilic substitution to yield a more complex dihydronaphthalene derivative. acs.org

In the synthesis of specific ADHNs, such as pycnanthulignenes A and B, a common chiral precursor is first synthesized. rsc.org This intermediate alcohol is then treated with mesyl chloride to form the dihydronaphthalene core. rsc.org Further derivatization, such as the deprotection of a methoxymethyl (MOM) ether, leads to the final natural products. rsc.org

Chiral Catalyst Development for Asymmetric Synthesis

The development of chiral catalysts is paramount for the asymmetric synthesis of dihydronaphthalene derivatives, enabling control over the stereochemistry of the products. This is particularly important for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.

Organocatalysis has emerged as a powerful tool in this area. An asymmetric synthesis of exocyclic dihydronaphthalenes and axially chiral naphthalene chalcones has been achieved with good to excellent asymmetric induction using secondary amine catalysis. researchgate.netnih.gov The formation of the exocyclic dihydronaphthalene intermediate is crucial for establishing the final axial chirality. researchgate.netnih.gov

While the direct application of many novel chiral catalysts to 2,6-dihydronaphthalene is a developing area, the principles from broader asymmetric synthesis are applicable. For instance, chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have been used to catalyze various enantioselective transformations. frontiersin.orgmdpi.com The design of highly confined chiral environments, such as those in two-layer chiral aryl iodide catalysts, has proven effective in other contexts and holds promise for dihydronaphthalene synthesis. frontiersin.org The goal of these catalysts is to create a sterically demanding and well-defined space that forces the reaction to proceed through a specific, lower-energy pathway, leading to one enantiomer in excess.

Synthesis of Specific Dihydronaphthalene Derivatives

The synthesis of specific dihydronaphthalene derivatives often requires tailored synthetic routes to achieve the desired substitution patterns and stereochemistry.

Synthesis of 1,1,6-Trimethyl-1,2-Dihydronaphthalene (TDN)

1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid aroma compound notably found in aged Riesling wines, where it can impart a characteristic "petrol" note. wikipedia.orgacs.orgnih.gov While it is known to form naturally from the degradation of precursors like β-carotene and lutein, laboratory synthesis provides a means to obtain pure samples for analytical and research purposes. wikipedia.orgnih.gov

An optimized laboratory synthesis of TDN has been developed starting from either α-ionone or β-ionone. wikipedia.org A novel six-step synthetic route has also been developed to produce both TDN and its deuterium-labeled analogue, which is crucial for use as an internal standard in quantitative stable-isotope-dilution assays. acs.org

In nature, TDN is generated from non-volatile glycosidic precursors present in grapes. openagrar.deresearchgate.net Through acid-catalyzed hydrolysis during wine aging, these precursors liberate aglycones which then convert to TDN. nih.govopenagrar.de Several TDN precursors have been isolated and identified, including glycosides of 3,4-dihydroxy-7,8-dihydro-β-ionone. nih.gov

| Precursor Compound | Resulting Aglycone (Post-hydrolysis) |

| 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-rutinoside | 3,4-dihydroxy-7,8-dihydro-β-ionone |

| 3,4-dihydroxy-7,8-dihydro-β-ionone 3-O-β-d-glucopyranoside | 3,4-dihydroxy-7,8-dihydro-β-ionone |

| Glycosides of 3-hydroxy-β-ionone | 3-hydroxy-β-ionone |

| Glycosides of 3-hydroxy-TDN | 3-hydroxy-TDN |

This table summarizes some of the identified precursors to TDN found in Riesling wine. nih.gov

Synthesis of Aryldihydronaphthalene (ADHN) Derivatives

Aryldihydronaphthalenes (ADHNs) are a class of compounds widely found in bioactive natural products and functional materials, and they serve as important synthetic intermediates. rsc.orgrsc.org Consequently, numerous synthetic methods for their construction have been developed.

A variety of synthetic strategies have been employed to create the ADHN skeleton. These methods often involve forming the dihydronaphthalene ring through cyclization reactions.

Selected Synthetic Methods for ADHN Derivatives:

| Reaction Type | Reactants | Catalyst/Reagent | Key Feature |

| Acid-Catalyzed Cyclization | Tetrahydrofuran derivatives | Boron trifluoride diethyl etherate | Dienone-phenol rearrangement of a spiro intermediate. rsc.org |

| Intramolecular Heck Reaction | Not specified | Not specified | Forms the dihydronaphthalene ring through intramolecular C-C bond formation. rsc.org |

| Coupling Reaction | 3,4-dihydronaphthalen-1(2H)-one and 5-bromo-1,2,3-trimethoxybenzene | n-Butyllithium (n-BuLi) | Direct coupling of a ketone and an aryl bromide. rsc.org |

| Elimination Reaction | Azabenzonorbornadienes and N-sulfonyl ketimines | Acetic Acid (AcOH) | Mediates the elimination to form the dihydronaphthalene structure. researchgate.net |

These diverse synthetic protocols provide chemists with a range of options for accessing ADHN derivatives, allowing for the strategic synthesis of complex natural products and novel functional molecules. rsc.orgrsc.org

Elucidation of Reaction Mechanisms in Dihydronaphthalene Chemistry

Mechanistic Pathways of Oxidative Cyclizations

Oxidative cyclization reactions are powerful methods for the construction of cyclic systems. In the context of dihydronaphthalene synthesis, these reactions typically involve the formation of a carbon-carbon bond to close a ring, coupled with an oxidation step. While specific examples leading directly to 2,6-dihydronaphthalene are not extensively documented, the general mechanisms can be inferred from related transformations.

Palladium-catalyzed oxidative cyclizations, for instance, have been effectively used in the synthesis of various heterocyclic and carbocyclic systems. rsc.org A plausible mechanistic pathway for the formation of a dihydronaphthalene core through a palladium-catalyzed process could involve the following key steps:

Coordination: The palladium(II) catalyst coordinates to an appropriate unsaturated precursor molecule.

C-H Activation or Migratory Insertion: The catalyst can activate a C-H bond on the aromatic ring, or a migratory insertion can occur if an appropriately positioned alkene is present.

Reductive Elimination: The final C-C bond is formed through reductive elimination, releasing the dihydronaphthalene product and a reduced palladium(0) species.

Catalyst Reoxidation: A stoichiometric oxidant is required to regenerate the active palladium(II) catalyst for the next catalytic cycle.

The choice of ligands, oxidants, and reaction conditions plays a critical role in the efficiency and selectivity of these transformations. For example, in the synthesis of functionalized indolines, a palladium-catalyzed oxidative cyclization proceeds via the formation of a norbornylpalladium intermediate. rsc.org

Another approach to dihydronaphthalene synthesis involves iron(III) chloride-mediated oxidative coupling. This method has been shown to generate dihydronaphthalene structures through a 6π electrocyclization of an unstable intermediate under acidic and oxidative conditions. nih.gov

Table 1: Key Steps in a Generalized Palladium-Catalyzed Oxidative Cyclization

| Step | Description |

| Coordination | The Pd(II) catalyst binds to the organic substrate. |

| C-C Bond Formation | This can occur via intramolecular Heck reaction, C-H activation, or other related pathways. |

| Reductive Elimination | The dihydronaphthalene product is released from the metal center. |

| Catalyst Regeneration | The active Pd(II) catalyst is regenerated by an oxidant (e.g., O₂, Cu(II), benzoquinone). |

Radical Intermediates in Electrochemical Syntheses

Electrochemical methods offer a unique and powerful tool for the synthesis of organic molecules, often proceeding through radical intermediates. The electrochemical synthesis of dihydronaphthalenes can be achieved through oxidative [4+2] annulation reactions. A plausible mechanism for such a transformation involves the following steps:

Single-Electron Oxidation: An electron is removed from a styrene (B11656) derivative at the anode to form a radical cation.

Nucleophilic Attack: The radical cation is then attacked by another alkene molecule (the nucleophile).

Radical Cyclization: The resulting intermediate undergoes a radical cyclization to form the six-membered ring of the dihydronaphthalene core.

Further Oxidation and Deprotonation: The cyclized intermediate is further oxidized and then deprotonated to yield the final dihydronaphthalene product.

This process can be mediated by a species that facilitates the initial single-electron transfer, such as tris(4-bromophenyl)amine, which is first oxidized to its radical cation. The involvement of radical intermediates in these reactions can be confirmed by techniques such as cyclic voltammetry and electron paramagnetic resonance (EPR) spectroscopy.

Transition State Analysis in Catalytic Reactions

Understanding the transition states of catalytic reactions is fundamental to explaining their selectivity and efficiency. Density Functional Theory (DFT) calculations are a powerful tool for modeling these high-energy structures.

In the catalytic synthesis of 1,2-dihydronaphthalenes, for example, DFT calculations have been used to elucidate the reaction mechanism. These studies have shown that the catalytic cycle can proceed through different pathways, such as a direct radical-rebound mechanism or a pathway involving an ortho-quinodimethane (o-QDM) intermediate. The calculated energy barriers for the transition states of these pathways can help to determine the most likely reaction mechanism. nih.gov

The geometry of the transition state is crucial in determining the stereochemical outcome of the reaction. For instance, in sigmatropic rearrangements, the transition state can adopt a chair-like or boat-like conformation, with the former generally being lower in energy.

Table 2: Comparison of Calculated Energy Barriers for 1,2-Dihydronaphthalene (B1214177) Formation Pathways

| Pathway | Key Intermediate | Calculated Overall Barrier (kcal/mol) |

| Direct Radical-Rebound | Cobalt(III)-carbene radical | +15.2 |

| Ortho-Quinodimethane | o-Quinodimethane | +14.9 |

Data adapted from a study on the synthesis of 1,2-dihydronaphthalenes and may be considered analogous for other isomers. nih.gov

Sigmatropic Rearrangements in Dihydronaphthalene Transformations

Sigmatropic rearrangements are pericyclic reactions where a σ-bond moves across a π-system. wikipedia.org These reactions are governed by the principles of orbital symmetry and can be involved in both the synthesis and subsequent transformations of dihydronaphthalenes.

A key example is the electrocyclic reaction of o-quinodimethanes, which can be generated by the thermolysis of dihydrobenzocyclobutenes. These intermediates can undergo a 6π electrocyclization to form a dihydronaphthalene ring system. This reaction is a powerful tool for the synthesis of 2,6-disubstituted dihydronaphthalenes. caltech.edu

However, the o-quinodimethane intermediate can also undergo a nih.govresearchgate.net-hydride shift , which is a type of sigmatropic rearrangement. This competing reaction leads to the formation of an E-aryl-diene instead of the cyclized dihydronaphthalene product. The competition between these two pathways is influenced by the substitution pattern of the starting material. nih.gov

Other common sigmatropic rearrangements that could potentially be involved in dihydronaphthalene chemistry include:

nih.govnih.gov-Hydride Shifts: These are common in cyclic diene systems and proceed suprafacially under thermal conditions. nih.govyoutube.com

Cope Rearrangement: A wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org

Claisen Rearrangement: A wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. wikipedia.orgresearchgate.net

Computational Studies on Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. In the field of dihydronaphthalene chemistry, computational studies have provided valuable insights into reaction pathways, transition state structures, and the factors controlling selectivity.

For example, DFT calculations have been employed to study the structural and electronic properties of 2,6-distyrylnaphthalene derivatives, which contain a dihydronaphthalene-like core. These studies can help in understanding the photophysical properties of these molecules. youtube.com

Furthermore, computational studies have been used to investigate the isomerization pathways between different naphthalene (B1677914) isomers, including dihydronaphthalene species. These studies map out the potential energy surface and identify the low-energy transformation pathways between isomers. rsc.org

In the context of catalytic reactions, DFT calculations can be used to:

Determine the relative energies of intermediates and transition states.

Elucidate the role of the catalyst and ligands.

Predict the regio- and stereoselectivity of a reaction.

Understand the competition between different reaction pathways.

Isomerization Mechanisms

Dihydronaphthalenes can exist as several isomers depending on the position of the double bonds in the non-aromatic ring. The interconversion between these isomers is an important process that can be studied computationally.

Computational studies on the isomerization of naphthalene have revealed a complex potential energy surface with numerous low-energy isomers. The transformation pathways between these isomers can be elucidated by identifying the transition states that connect them. These studies provide insights into both the energetic and entropic barriers that separate the different isomers. rsc.org

The isomerization of dihydronaphthalenes can be influenced by several factors, including:

Temperature: Higher temperatures can provide the energy needed to overcome the activation barriers for isomerization.

Catalysts: Acid or metal catalysts can facilitate isomerization by providing lower-energy pathways.

Photochemical Conditions: Irradiation with light can promote isomerization through electronically excited states.

One proposed pathway for the isomerization of naphthalene involves H-shifted forms, where a hydrogen atom has moved from one carbon to another. These H-shifted isomers can then rearrange to other structural isomers. rsc.org

Formation Mechanisms in Complex Chemical Environments

Dihydronaphthalenes can be formed in a variety of complex chemical environments, from biological systems to industrial processes.

In petrochemical processes , such as catalytic reforming, naphthas are converted into high-octane gasoline components, which are rich in aromatic compounds. This process involves a series of reactions, including dehydrogenation, isomerization, and cyclization, that can lead to the formation of naphthalenes and their partially hydrogenated derivatives, including dihydronaphthalenes. wikipedia.orgresearchgate.netchempedia.infoyoutube.comresearchgate.net The feedstock for catalytic reforming is a complex mixture of hydrocarbons, and the reactions are carried out at high temperatures and pressures over a catalyst, typically platinum-based. wikipedia.orgresearchgate.netresearchgate.net

In a biological context, the biotransformation of dihydroarenes by liver microsomes, which contain cytochrome P-450 enzymes, can lead to the formation of various metabolites, including hydroxylated dihydronaphthalene derivatives known as "arene hydrates". These enzymatic reactions can also lead to the dehydrogenation of dihydroarenes to form the corresponding aromatic compounds. The mechanism is thought to involve the formation of benzylic and resonance-stabilized allylic carbon radicals. nih.gov

Dihydronaphthalene Formation in Combustion Processes

In the high-temperature environment of combustion, the formation of PAHs, including dihydronaphthalene isomers, is a critical step in the pathway to soot formation. mdpi.comresearchgate.net While specific mechanisms detailing the exclusive formation of this compound are not extensively documented, its synthesis can be understood through established PAH growth mechanisms.

One of the primary mechanisms is the Hydrogen-Abstraction-Acetylene-Addition (HACA) mechanism. mdpi.com This stepwise process involves the growth of aromatic rings through sequential reactions. For the formation of a dihydronaphthalene core, a precursor aromatic radical, such as a phenyl radical, would undergo a series of reactions.

Key Steps in Postulated Formation via HACA-related Pathways:

Initiation: Formation of initial aromatic radicals, such as the phenyl radical, from the pyrolysis of fuel components.

Propagation:

Hydrogen Abstraction: A hydrogen atom is abstracted from an aromatic ring by a radical (e.g., H, OH), creating an aryl radical.

Acetylene Addition: An acetylene molecule adds to the radical site, forming a vinyl-substituted aromatic.

Cyclization and Aromatization: The vinyl side chain can undergo intramolecular cyclization followed by further reactions to form a second ring. To yield a dihydronaphthalene structure, this process would be incomplete, resulting in a partially saturated second ring.

Another relevant pathway involves the recombination of smaller radicals. For instance, the recombination of two cyclopentadienyl radicals has been proposed as a route to naphthalene, and intermediates in this process could potentially be dihydronaphthalene isomers. acs.org

The complex mixture of hydrocarbons present in combustion environments leads to a variety of competing and parallel reactions, making the isolation of a single pathway to a specific isomer like this compound challenging. The relative prevalence of different isomers is highly dependent on the specific conditions of combustion, including temperature, pressure, and fuel composition. sae.org

Table 1: Key Radical Species and Intermediates in Dihydronaphthalene Formation during Combustion

| Species Type | Examples | Role in Formation |

| Initiating Radicals | Phenyl (C₆H₅•), Benzyl (C₆H₅CH₂•) | Serve as the foundational aromatic structures for subsequent ring growth. |

| Growth Species | Acetylene (C₂H₂), Vinylacetylene (C₄H₄) | Add to aromatic radicals to extend the carbon skeleton, leading to cyclization. |

| Intermediates | Vinyl-substituted aromatics, Aryl radicals | Key transient species that undergo cyclization to form the second aromatic ring. |

| Products | Naphthalene, Dihydronaphthalene isomers | Stable end products of the initial stages of PAH growth. |

Sulphonation Reaction Mechanisms

The dihydronaphthalene system contains both an aromatic ring and a dihydroaromatic ring. The electrophilic substitution will occur on the electron-rich aromatic ring. The presence of the dihydro portion will influence the regioselectivity of the substitution.

General Mechanism of Sulphonation:

The sulphonation of aromatic compounds is typically carried out using concentrated sulfuric acid or fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.

Formation of the Electrophile: In concentrated sulfuric acid, sulfur trioxide is generated through an equilibrium. In fuming sulfuric acid, SO₃ is already present. The SO₃ molecule is a strong electrophile due to the electron-withdrawing nature of the oxygen atoms.

Electrophilic Attack: The π-electron system of the aromatic ring of this compound acts as a nucleophile and attacks the electrophilic sulfur atom of SO₃. This step is the rate-determining step and leads to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

Deprotonation: A base (typically HSO₄⁻ or H₂O) removes a proton from the carbon atom that formed the new C-S bond. This restores the aromaticity of the ring and results in the formation of the corresponding naphthalenesulfonic acid derivative.

The position of sulphonation on the this compound ring will be directed by the existing substituent pattern. The dihydro-ring acts as an alkyl substituent, which is generally an ortho-, para-directing group. Therefore, sulphonation is expected to occur at the positions ortho or para to the points of attachment of the dihydro-ring to the aromatic ring.

Table 3: Steps in the Sulphonation of this compound

| Step | Description |

| 1. Electrophile Generation | 2 H₂SO₄ ⇌ SO₃ + H₃O⁺ + HSO₄⁻ |

| 2. Nucleophilic Attack | The aromatic ring of this compound attacks the sulfur atom of SO₃, forming a resonance-stabilized carbocation (sigma complex). |

| 3. Deprotonation | A weak base removes a proton from the carbocation, restoring the aromaticity of the ring and forming the 2,6-dihydronaphthalenesulfonic acid. |

Computational Chemistry and Theoretical Investigations of Dihydronaphthalene

Density Functional Theory (DFT) Calculations for Structural and Electronic Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the structural and electronic properties of molecules such as dihydronaphthalenes. nih.govutq.edu.iqnih.govresearchgate.net This method calculates the total energy of a system based on its electron density, providing a balance between accuracy and computational cost. nih.govresearchgate.net For dihydronaphthalene systems, DFT is employed to determine key characteristics like optimized molecular geometries, vibrational frequencies, and the energies of frontier molecular orbitals. ahievran.edu.trresearchgate.netahievran.edu.tr

Structural analysis via DFT involves finding the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation. ahievran.edu.tr Calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in a dihydronaphthalene molecule, DFT can elucidate the planarity of the aromatic ring and the specific puckering of the non-aromatic, partially saturated ring. Recent studies on related molecules like 1,2-dihydronaphthalene (B1214177) have utilized DFT calculations, often with the B3LYP functional and various basis sets like 6-311+G(d,p), to determine precise spectroscopic parameters and skeletal structures. researchgate.net

Electronic analysis focuses on the distribution of electrons within the molecule. A key aspect of this is the study of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ahievran.edu.trahievran.edu.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. utq.edu.iqresearchgate.net Theoretical studies on naphthalene (B1677914) derivatives have used DFT to calculate these orbital energies, which are then correlated with the molecule's electronic transitions observed in UV-Visible spectroscopy. ahievran.edu.trahievran.edu.tr

| Parameter | Description | Typical Calculated Value (Example) |

|---|---|---|

| Total Energy | The total electronic energy of the optimized molecular structure. | -386.5 Hartrees |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -6.2 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -0.8 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 5.4 eV |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule. | 0.3 Debye |

Theoretical Studies on Aromaticity and Extended Conjugation in Dihydronaphthalene Systems

Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. stackexchange.com In dihydronaphthalene systems, one ring is partially saturated, which impacts the aromaticity of the molecule. Theoretical studies employ various computational indices to quantify the degree of aromaticity. These include geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the deviation of bond lengths from an ideal aromatic system, and magnetic criteria such as Nucleus-Independent Chemical Shift (NICS), which measures the magnetic shielding at the center of a ring to probe for aromatic-induced ring currents. nih.gov For a dihydronaphthalene, NICS calculations would likely show a significant diatropic shift (negative NICS value) for the intact benzene (B151609) ring, confirming its aromatic character, while the partially saturated ring would be classified as non-aromatic. stackexchange.com

| Ring | Aromaticity Index | Expected Value/Character | Interpretation |

|---|---|---|---|

| Benzene Ring | HOMA | ~1 | Highly aromatic, small bond length alternation. |

| Benzene Ring | NICS(1) | Negative (e.g., -8 ppm) | Presence of a diatropic ring current, indicating aromaticity. |

| Dihydro Ring | HOMA | <0 | Non-aromatic, significant bond length deviation. |

| Dihydro Ring | NICS(1) | Near 0 | Absence of a significant ring current, indicating non-aromaticity. |

Prediction of Selectivity and Reactivity through Computational Modeling

Computational modeling is a powerful tool for predicting the selectivity and reactivity of chemical compounds, providing insights that can guide synthetic efforts. nih.gov By calculating properties derived from conceptual DFT, such as Fukui functions or condensed local electrophilicity and nucleophilicity, researchers can identify the most reactive sites within a molecule. nih.govmdpi.com For 2,6-dihydronaphthalene, these models can predict whether a reaction is more likely to occur at the aromatic ring or at the double bond of the dihydro ring.

Computational methods can be used to model reaction mechanisms and calculate the activation energies for different potential pathways. nih.govresearchgate.net This is crucial for predicting regioselectivity and stereoselectivity. For example, in an electrophilic addition to the double bond of this compound, computational modeling can determine the relative stability of the intermediate carbocations, thereby predicting the major product. Studies on intramolecular dehydro-Diels-Alder reactions to form dihydronaphthalene derivatives have shown that computational methods can successfully distinguish between regioisomeric products. nih.gov Furthermore, machine learning approaches, combined with conventional reaction indices, are emerging as a new strategy to predict general chemical reactivity and compatibility among large numbers of organic materials with improved accuracy. rsc.orgnih.gov

Energy Landscape and Potential Energy Surface Mapping

The Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a system as a function of its atomic coordinates. umn.edulongdom.org It can be visualized as a multi-dimensional landscape where valleys represent stable molecules (minima) and mountain passes correspond to transition states for chemical reactions. longdom.orgyale.edu For a molecule like this compound, the PES would describe the energy changes associated with conformational changes (e.g., puckering of the dihydro ring) and chemical transformations.

Mapping the energy landscape involves using computational algorithms to locate the stationary points (minima and transition states) on the PES. worktribe.comarxiv.org This exploration provides a comprehensive picture of the possible structures a molecule can adopt and the pathways for interconversion between them. rsc.orgnih.gov Born-Oppenheimer Molecular Dynamics (BOMD) simulations, for example, can reveal the dynamic mobility of molecules on shallow potential energy surfaces, providing a more realistic picture than static computations at 0 K. nih.gov Studies on the photochemistry of 1,2-dihydronaphthalene oxide have used CASSCF calculations to locate conical intersections on the PES, which are crucial for understanding photochemical reaction pathways. nih.gov Analyzing the PES allows chemists to understand reaction mechanisms, predict reaction rates, and rationalize the stability of different isomers and conformers. longdom.org

Advanced Spectroscopic Characterization Methodologies for Dihydronaphthalene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2,6-dihydronaphthalene is predicted to exhibit distinct signals corresponding to its aromatic, vinylic (olefinic), and aliphatic protons. Due to the molecule's symmetry, a simplified spectrum is expected. The aromatic protons (H-4, H-5, H-8) are anticipated to appear in the downfield region, typically between 7.0 and 7.4 ppm. openstax.org The vinylic protons (H-1, H-7) would resonate in a region characteristic of protons on sp² hybridized carbons, generally between 5.5 and 6.5 ppm. The aliphatic protons of the methylene (B1212753) groups (H-2, H-3) are the most shielded and would appear furthest upfield, likely in the range of 2.2 to 2.8 ppm. openstax.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-4, H-5, H-8 | 7.0 - 7.4 | Multiplet |

| H-1, H-7 | 5.5 - 6.5 | Multiplet |

| H-2, H-3 | 2.2 - 2.8 | Multiplet |

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in a molecule gives a single resonance. For the symmetric this compound, five distinct signals are expected. The carbons of the aromatic ring (C-4, C-4a, C-5, C-8, C-8a) would appear in the downfield region characteristic of sp² carbons, generally from 120 to 140 ppm. oregonstate.edu The vinylic carbons (C-1, C-7) would also resonate in this sp² region but may be distinguishable from the fully aromatic carbons. The sp³ hybridized aliphatic carbons (C-2, C-3) are significantly more shielded and would produce signals in the upfield region of the spectrum, typically between 20 and 40 ppm. oregonstate.educompoundchem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4a, C-8a (Quaternary) | 130 - 145 |

| C-4, C-5, C-8 (Aromatic CH) | 125 - 135 |

| C-1, C-7 (Vinylic CH) | 120 - 130 |

| C-2, C-3 (Aliphatic CH₂) | 20 - 40 |

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. nih.gov This method provides insights into the size and shape of molecules in solution and can be invaluable for studying reaction mechanisms. For instance, in reactions involving dihydronaphthalene derivatives, DOSY can be used to identify transient intermediates, monitor the formation of complexes, or determine the aggregation state of organometallic reagents. nih.gov By correlating diffusion coefficients with molecular weights, it is possible to distinguish between monomers, dimers, and higher-order aggregates, providing crucial evidence for proposed mechanistic pathways without the need for physical separation of the components. nih.gov

While 1D NMR provides fundamental data, two-dimensional (2D) NMR experiments are often essential for the unambiguous structural assignment of complex molecules like dihydronaphthalene derivatives. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons, such as between the aliphatic protons at C-2 and C-3, and between the vinylic proton at C-1 and the aliphatic protons at C-2.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the aliphatic proton signals to the aliphatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the molecular skeleton. It would reveal correlations from the aliphatic protons to the vinylic and quaternary aromatic carbons, confirming the connectivity between the saturated and unsaturated portions of the molecule. For arylnaphthalene lignans, these techniques are crucial for full characterization. nih.govmdpi.com

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is used to determine the molecular weight and deduce structural features. In Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule (C₁₀H₁₀) would be expected to show a prominent molecular ion peak (M⁺·) at an m/z of 130.

The fragmentation of dihydronaphthalenes is often driven by the formation of a highly stable aromatic system. chemguide.co.uk The most characteristic fragmentation pathway involves the loss of two hydrogen atoms to form the stable naphthalene (B1677914) cation radical. This would result in a significant peak at m/z 128 (M-2). Further fragmentation is generally limited due to the stability of the aromatic naphthalene ion. chemguide.co.ukwikipedia.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be characterized by several key absorption bands. nih.govnih.gov

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. nih.gov

Olefinic C-H Stretch: The vinylic C-H bonds are also expected to absorb in the 3000-3100 cm⁻¹ region. nih.gov

Aliphatic C-H Stretch: The stretching vibrations of the C-H bonds in the methylene (CH₂) groups will absorb at wavenumbers just below 3000 cm⁻¹, typically in the 2800-3000 cm⁻¹ range. uomustansiriyah.edu.iq

Aromatic C=C Stretch: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring would appear in the fingerprint region (650-900 cm⁻¹), providing information about the substitution pattern.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic CH₂ | Scissoring | ~1450 |

| Aromatic C-H | Out-of-plane bend | 650 - 900 |

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. ed.ac.ukspringernature.com For chiral dihydronaphthalene derivatives, obtaining a single crystal of suitable quality allows for the precise mapping of atomic positions, bond lengths, and bond angles. The determination of the absolute configuration is a more nuanced aspect of the crystallographic experiment and relies on the phenomenon of anomalous dispersion. ed.ac.uk

When X-rays interact with electrons, a small phase shift occurs, which is dependent on the element and the wavelength of the X-ray source. For non-centrosymmetric crystals, which are characteristic of enantiomerically pure chiral compounds, this effect leads to small but measurable differences in the intensities of Friedel pairs (reflections hkl and -h-k-l). The analysis of these differences allows for the determination of the absolute structure. ed.ac.uk

Table 1: Illustrative Crystallographic Data for Absolute Configuration Determination

| Parameter | Value | Significance |

|---|---|---|

| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |

| Space Group | P2₁2₁2₁ | A common non-centrosymmetric space group for chiral molecules. |

| Wavelength | 1.54178 Å (Cu Kα) | The wavelength of the X-ray radiation used. |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the separation of enantiomers and the determination of their relative amounts, expressed as enantiomeric excess (% ee). heraldopenaccess.us This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, their separation. researchgate.net

For dihydronaphthalene derivatives, which may exist as enantiomeric pairs, chiral HPLC provides a robust method to assess the success of an asymmetric synthesis or a chiral resolution process. The choice of the CSP is critical and is often based on the functional groups present in the analyte. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown success in separating a broad range of chiral compounds.

In a study on the chiral separation of tetrahydronaphthalene derivatives, which are structurally related to dihydronaphthalenes, β-cyclodextrin-bonded columns were successfully employed. nih.gov The separation was influenced by the composition of the mobile phase (e.g., the type and concentration of organic modifier and additives) and the column temperature. These factors are optimized to achieve baseline resolution of the enantiomeric peaks, allowing for accurate quantification. The detection limits for the minor enantiomer are typically in the range of 0.02 to 0.1%. nih.gov

Table 2: Exemplary Chiral HPLC Method Parameters for Tetrahydronaphthalene Derivatives

| Parameter | Condition |

|---|---|

| Column | Cyclobond I 2000 RSP (β-cyclodextrin) |

| Mobile Phase | Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 200 nm |

| Result | |

| Resolution (Rs) | > 1.5 (baseline separation) |

Data adapted from a study on tetrahydronaphthalene derivatives, illustrating a typical method applicable to dihydronaphthalenes. nih.gov

Electron Paramagnetic Resonance (EPR) Experiments for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the direct detection and characterization of paramagnetic species, including free radicals. In the context of this compound chemistry, EPR can be instrumental in studying reaction mechanisms that involve radical intermediates, such as those in oxidation, polymerization, or photochemical reactions.

Radical intermediates are often short-lived and present in low concentrations, making their detection by other methods challenging. EPR spectroscopy can detect these transient species. The EPR spectrum provides information about the electronic structure of the radical, including the g-factor and hyperfine coupling constants, which can help in identifying the specific radical species. researchgate.net

In many cases, the radical intermediates are too reactive to be observed directly. In such situations, a technique called spin trapping is employed. A spin trap is a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic radical adduct, which can then be readily detected by EPR. The hyperfine coupling constants of the spin adduct are characteristic of the trapped radical, allowing for its identification. nih.gov

For example, in studies of naphthalene diimides, EPR has been used to identify the formation of radical anions upon UV irradiation. The EPR signal of these radicals in a solid matrix can be a broad singlet due to delocalization and intermolecular interactions, with a g-value characteristic of the imide radical. While specific EPR studies on this compound are not extensively documented, the principles and techniques of EPR would be directly applicable to investigate its radical-mediated reactions.

Table 3: Representative EPR Parameters for Naphthalene-Derived Radical Anions

| Parameter | Typical Value | Information Provided |

|---|---|---|

| g-factor | ~2.0046 | Helps in the identification of the class of radical (e.g., carbon-centered, oxygen-centered). |

| Hyperfine Coupling Constants (a) | Varies with nucleus and position | Provides information about the distribution of the unpaired electron density within the radical. |

| Linewidth | Varies (can be broad in solid state) | Can give insights into the radical's environment and dynamics. |

Data is illustrative and based on studies of related naphthalene compounds.

Applications of Dihydronaphthalene in Organic Synthesis

Precursors for Aryltetralins, Aryltetrahydronaphthalenes, and Arylnaphthalenes

Aryldihydronaphthalenes (ADHNs), including the 2,6-disubstituted isomers, are pivotal intermediates in the synthesis of aryltetralins, aryltetrahydronaphthalenes, and arylnaphthalenes. nih.gov These target molecules are prevalent in natural products, functional materials, and biologically active compounds. nih.gov The conversion of the dihydronaphthalene core to these more saturated or fully aromatic systems allows for the rapid construction of structurally diverse and highly functionalized molecules. nih.gov

One notable method for accessing 2,6-disubstituted dihydronaphthalenes involves the electrocyclic reactions of o-quinodimethanes, which can be generated in situ from the thermolysis of dihydrobenzocyclobutenes. This approach provides a convenient route to 2,6-disubstituted dihydronaphthalenes, which can subsequently be aromatized to the corresponding 2,6-disubstituted naphthalenes. For instance, the thermolysis of specific benzocyclobutenes at 180 °C in the presence of manganese dioxide yields 2,6-disubstituted naphthalenes in good yields. rsc.org This strategy has been successfully applied in the synthesis of valuable compounds, including the non-steroidal anti-inflammatory drug (±)-naproxen. rsc.org

The general synthetic utility of dihydronaphthalenes as precursors is highlighted in various synthetic strategies. For example, aryldihydronaphthalene lactones can be selectively synthesized through intramolecular dehydro-Diels-Alder reactions of styrene-ynes, with the choice of solvent determining the product selectivity between arylnaphthalene and aryldihydronaphthalene structures. nih.govacs.org These dihydronaphthalene intermediates can then be further transformed into aryltetralin lignan lactones, which are a class of medicinally important compounds. nih.govacs.org

Intermediates in the Synthesis of Lignan Family Compounds

The lignan family of natural products encompasses a wide array of compounds with significant biological activities. Aryldihydronaphthalenes are a crucial subtype of lignans and serve as key intermediates in the synthesis of other members of this family. nih.gov According to the distribution of double bonds and the pendant phenyl ring, aryldihydronaphthalene lignans can be classified into several isomers, including the 2-phenyl-1,2-dihydronaphthalene and other related structures. nih.gov

The synthesis of lignans often proceeds through the formation of a dihydronaphthalene core, which is then further elaborated. For example, intramolecular dehydro-Diels-Alder reactions have been employed to construct aryldihydronaphthalene lactones, which are direct precursors to a number of natural products. nih.govacs.org This methodology has been utilized in the synthesis of several lignans, including taiwanin C, retrohelioxanthin, justicidin B, and isojusticidin B, as well as their dihydronaphthalene derivatives. nih.govacs.org

Furthermore, oxidative coupling reactions can lead to the formation of dihydronaphthalene structures. For instance, the FeCl3·6H2O catalyzed oxidative coupling of certain precursors generates an unstable intermediate that undergoes a 6π electrocyclization to form the dihydronaphthalene scaffold. nih.gov This approach has proven to be effective in the synthesis of natural liganamides. nih.gov

Building Blocks for Complex Polycyclic Scaffolds and Alkaloids

The dihydronaphthalene scaffold is a valuable building block for the construction of more complex polycyclic systems. Its inherent reactivity allows for its participation in various cycloaddition and cyclization reactions to generate intricate molecular architectures. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can utilize dihydronaphthalene derivatives as either the diene or dienophile component, leading to the synthesis of novel polycyclic frameworks. wikipedia.org

For instance, the asymmetric Diels-Alder reaction between a substituted vinyl dihydronaphthalene and an enantiopure sulfinyl-1,4-benzoquinone demonstrates the utility of this scaffold in creating complex tetracyclic systems with high chemo-, regio-, and diastereoselectivity. nih.gov The strategic placement of substituents on the dihydronaphthalene ring can influence the stereochemical outcome of such reactions, allowing for the controlled synthesis of specific stereoisomers. nih.gov